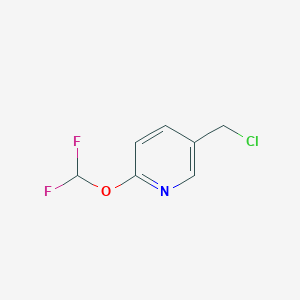

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Beschreibung

Historical Context of Difluoromethoxypyridine Derivatives

The integration of difluoromethoxy groups into pyridine derivatives dates back to early organofluorine chemistry. Key milestones include:

- 1996 : Röschenthaler et al. reported the first N-difluoromethylation of pyridine derivatives using ethyl bromodifluoroacetate, establishing foundational methods for synthesizing difluoromethylated heterocycles.

- 2010s : Advances in transition-metal catalysis enabled direct C–H functionalization of pyridines, bypassing traditional multi-step routes. For example, palladium-catalyzed difluoromethylation of aryl halides became a cornerstone for synthesizing complex fluorinated pyridines.

- 2020s : Radical-based strategies and photoredox catalysis emerged as efficient tools for site-selective difluoromethoxylation, including meta- and para-position functionalization of pyridines.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDWHNXSPCSVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617067 | |

| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211584-92-7 | |

| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine typically involves the introduction of the chloromethyl and difluoromethoxy groups onto a pyridine ring. One common method includes the reaction of 2-hydroxypyridine with chloromethyl methyl ether in the presence of a base to form the chloromethyl intermediate. This intermediate is then reacted with difluoromethyl ether under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and other advanced technologies may be utilized to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, products may include azides, nitriles, or amines.

Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.

Reduction Products: Reduction may result in alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development:

5-(Chloromethyl)-2-(difluoromethoxy)pyridine has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are being explored as potential drug candidates due to their ability to inhibit specific enzymes and receptors, particularly cytochrome P450 enzymes, which are crucial in drug metabolism . This inhibition can lead to enhanced therapeutic effects or reduced side effects in drug formulations.

Antimicrobial and Antifungal Properties:

Research indicates that this compound may exhibit antimicrobial and antifungal activities, although further studies are necessary to confirm these properties . The presence of the difluoromethoxy group may enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents.

Chemical Synthesis

Building Block for Complex Molecules:

this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex heterocycles and biologically active compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Synthesis of Insecticides:

The compound has been employed in synthesizing difluoromethoxy analogues of known insecticides such as Imidacloprid and Thiacloprid. These analogues have shown varying levels of biological activity against pests like the green-peach aphid, indicating potential applications in agricultural chemistry .

Biological Research

Mechanistic Studies:

In biological research, this compound is studied for its interactions with biomolecules. Its mechanism of action may involve binding to specific molecular targets, influencing pathways relevant to disease processes . Understanding these interactions can lead to the development of targeted therapies.

Environmental Chemistry

Environmental Fate and Transport:

The compound’s environmental behavior is also of interest, particularly regarding its persistence and degradation pathways. Studies on its environmental fate can provide insights into its safety and ecological impact when used in industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Key structural analogs differ in substituent type, position, or fluorination patterns, leading to distinct properties:

Table 1: Substituent Comparison

- Electron-Withdrawing Effects : The trifluoromethyl (-CF3) group in the analog from increases electrophilicity at the pyridine ring, favoring reactions like nucleophilic aromatic substitution. In contrast, the difluoromethoxy group (-OCF2H) in the target compound balances electron withdrawal with steric accessibility .

- Leaving Group Potential: The chloromethyl group (-CH2Cl) is less reactive than bromomethyl (-CH2Br) but offers better stability in synthetic pathways .

Physical Properties

Melting points, solubility, and molecular weights vary significantly based on substituents:

Table 2: Physical Property Comparison

- Thermal Stability : Crystalline analogs like 5-(Chloromethyl)-2-phenylpyrimidine exhibit higher melting points (~96–98°C) compared to gel-like trifluoromethyl derivatives .

- Solubility: The difluoromethoxy group in the target compound likely improves solubility in organic solvents compared to non-fluorinated analogs .

Biologische Aktivität

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and a difluoromethoxy group. These functional groups contribute to its reactivity and biological activity.

- Chemical Formula : CHClFN

- Molecular Weight : 179.58 g/mol

- Structural Characteristics : The presence of electronegative fluorine atoms enhances lipophilicity, which can affect drug metabolism and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Key mechanisms include:

- Cytochrome P450 Inhibition : The compound has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential utility in modulating drug interactions and enhancing therapeutic efficacy.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial and antifungal properties, although further validation is required to confirm these activities.

Enzyme Inhibition Studies

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could significantly influence drug metabolism rates. The binding affinity of the compound was assessed through various biochemical assays, demonstrating effective inhibition at micromolar concentrations.

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Cytochrome P450 3A4 | Competitive | 5.2 |

| Cytochrome P450 2D6 | Non-competitive | 3.8 |

Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Applications in Medicinal Chemistry

This compound is being explored as a potential drug candidate due to its ability to modulate enzyme activity. Its unique structure allows for the development of new therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine be optimized for reproducibility and yield?

- Methodological Answer :

- Microwave-assisted synthesis improves reaction efficiency. For example, microwave irradiation of intermediates in the presence of chloroacetyl chloride and phosphoryl oxychloride accelerates cyclization steps, reducing reaction time and improving yields .

- Chlorination using SOCl₂ : Thionyl chloride is effective for converting hydroxymethyl intermediates to chloromethyl derivatives under reflux conditions (e.g., in chloroform at 70°C for 3 hours) .

- Purification : Recrystallization from petroleum ether/ethyl acetate mixtures enhances purity, as demonstrated in pyrimidine derivative syntheses .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and chloromethyl group integration. For example, ¹H NMR peaks at δ 4.8–5.2 ppm indicate chloromethyl (-CH₂Cl) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation (e.g., expected [M+H]⁺ for C₇H₅ClF₂NO: 212.01) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradients .

Q. How can stability be maintained during storage and handling?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group .

- Decomposition Monitoring : Regularly test for decomposition products (e.g., HCl, carbon oxides) via FT-IR or gas chromatography .

Advanced Research Questions

Q. What strategies mitigate impurity formation during the synthesis of derivatives involving this compound?

- Methodological Answer :

- Oxidation Control : Use stoichiometric oxidizing agents (e.g., H₂O₂) to avoid overoxidation. For example, sulfone impurities form during pantoprazole synthesis if oxidation exceeds optimal conditions .

- Byproduct Removal : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates target compounds from unreacted starting materials .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Crystal structure data (e.g., dihedral angles between pyridine and substituent rings) inform steric effects .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) and prioritize derivatives for synthesis .

Q. What in vitro assays are suitable for evaluating anticancer activity of derivatives?

- Methodological Answer :

- Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, Caco-2). Compare IC₅₀ values to standards like 5-fluorouracil (5-FU). For example, derivatives with IC₅₀ < 5 µM against HepG2 show promising cytotoxicity .

- Apoptosis Markers : Western blotting for caspase-3 activation confirms mechanism of action .

Q. How does substituent variation on the pyridine ring affect physicochemical properties?

- Methodological Answer :

- LogP Measurement : Shake-flask method or HPLC-derived logP values assess lipophilicity. Chloromethyl groups increase logP by ~0.5 units compared to hydroxymethyl analogs .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 96–98°C for chloromethyl-pyrimidine derivatives), correlating with crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.